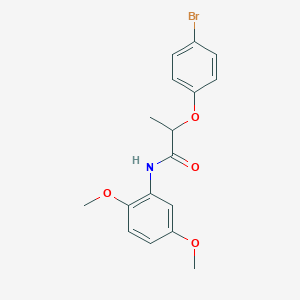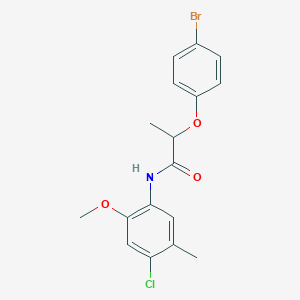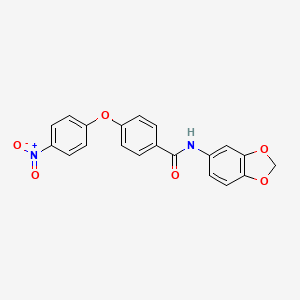![molecular formula C13H16BrNO2 B4113286 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine](/img/structure/B4113286.png)
1-[2-(4-bromophenoxy)propanoyl]pyrrolidine
Vue d'ensemble
Description
1-[2-(4-bromophenoxy)propanoyl]pyrrolidine, also known as BPP, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. BPP has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine is not fully understood, but it is believed to act through several pathways. 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has been found to activate the protein kinase C (PKC) pathway, which is involved in regulating cell growth and survival. 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell signaling and gene expression. Additionally, 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has also been shown to have antioxidant effects, which may help to protect cells from damage caused by free radicals. Additionally, 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has been found to have anti-tumor effects, which may help to prevent or slow the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine in lab experiments is its specificity for certain pathways and receptors, which allows for targeted study of these pathways. Additionally, 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has been found to have low toxicity in animal studies, making it a relatively safe compound to use in research. However, one limitation of using 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine in lab experiments is its limited solubility in water, which may make it difficult to administer in certain settings.
Orientations Futures
There are several potential future directions for research on 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine. One area of interest is its potential use in combination with other compounds or therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further study is needed to fully understand the mechanism of action of 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine and its potential therapeutic applications in various disease states. Finally, research is needed to develop more effective methods for administering 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine, such as nanoparticle delivery systems, to improve its solubility and bioavailability.
Applications De Recherche Scientifique
1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has been studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In cardiovascular disease, 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has been shown to have vasodilatory effects, which may help to reduce blood pressure and improve blood flow. In neurological disorders, 1-[2-(4-bromophenoxy)propanoyl]pyrrolidine has been found to have neuroprotective effects, which may help to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-10(13(16)15-8-2-3-9-15)17-12-6-4-11(14)5-7-12/h4-7,10H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDLGAHGJYVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B4113227.png)

![1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4113240.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4113245.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4113246.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4113261.png)
![2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4113265.png)
![2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4113278.png)
![4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4113289.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(2-chlorobenzohydrazide)](/img/structure/B4113297.png)
